

# OGT 2115 Treatment in Subarachnoid Hemorrhage Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: OGT 2115

Cat. No.: B609723

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## Introduction

Subarachnoid hemorrhage (SAH) is a severe form of stroke with high rates of mortality and morbidity. A key contributor to poor outcomes after SAH is the development of early brain injury, characterized by a significant neuroinflammatory response. Heparanase, an endo- $\beta$ -D-glucuronidase, has been identified as a critical mediator in this inflammatory cascade. The selective heparanase inhibitor, **OGT 2115**, has emerged as a promising therapeutic agent by mitigating this neuroinflammation and improving neurological outcomes in preclinical models of SAH.

These application notes provide a comprehensive overview of the use of **OGT 2115** in a rat model of subarachnoid hemorrhage, including detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways and experimental workflows.

## Data Presentation

The following tables summarize the quantitative data from studies investigating the efficacy of **OGT 2115** in a rat model of SAH induced by endovascular perforation.

Table 1: Neurological Outcome Scores

Treatment Group	Neurological Score (Median $\pm$ SEM)
Sham	20.5 $\pm$ 0.5
SAH + Vehicle	11 $\pm$ 3
SAH + OGT 2115	15 $\pm$ 3*

\*p < 0.05 compared to SAH + Vehicle group

Table 2: Leukocyte Trafficking in Pial Venules

Treatment Group	Leukocyte Adhesion (cells/100 $\mu$ m/min)	Leukocyte Emigration (cells/mm <sup>2</sup> /min)
Sham	0.5 $\pm$ 0.2	1.2 $\pm$ 0.5
SAH + Vehicle	8.5 $\pm$ 1.5	25.6 $\pm$ 4.2
SAH + OGT 2115	2.1 $\pm$ 0.8	7.8 $\pm$ 2.1

\*p < 0.05 compared to SAH + Vehicle group

## Experimental Protocols

### Endovascular Perforation Model of Subarachnoid Hemorrhage in Rats

This protocol describes the induction of SAH in rats by perforating the internal carotid artery bifurcation, a model that closely mimics the rupture of a cerebral aneurysm in humans.[\[1\]](#)[\[2\]](#)

Materials:

- Male Sprague-Dawley rats (300-350 g)
- Anesthesia (e.g., isoflurane)
- Surgical microscope

- Micro-surgical instruments
- 4-0 sharpened nylon suture
- Heating pad

#### Procedure:

- Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
- Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal ECA and place a temporary clip on the CCA and ICA.
- Introduce a sharpened 4-0 nylon suture into the ECA stump.
- Remove the temporary clips and advance the suture through the ICA until resistance is felt at the bifurcation of the anterior and middle cerebral arteries.
- Advance the suture an additional 2-3 mm to perforate the vessel.
- Withdraw the suture and ligate the ECA stump.
- Close the incision and allow the animal to recover.
- Sham-operated animals undergo the same procedure without perforation of the artery.

## OGT 2115 Administration via Osmotic Pump

This protocol details the preparation and implantation of an Alzet osmotic pump for continuous intracerebroventricular delivery of **OGT 2115**.

#### Materials:

- **OGT 2115**
- Vehicle (e.g., 10% DMSO in sterile saline or corn oil)[3][4]

- Alzet osmotic pump (Model 1003D or similar)
- Stereotaxic frame
- Anesthesia

#### Procedure:

- Dissolve **OGT 2115** in the chosen vehicle to the desired concentration. Ensure complete dissolution.
- Fill the Alzet osmotic pump with the **OGT 2115** solution according to the manufacturer's instructions.
- Three hours after SAH induction, anesthetize the rat and place it in a stereotaxic frame.
- Implant the osmotic pump subcutaneously in the neck region.
- Connect the pump to a brain infusion cannula stereotaxically implanted into the lateral ventricle.
- Secure the cannula and close the incision.

## Neurological Scoring Assessment

A 21-point neurological scoring system, adapted from the Garcia score, is used to assess motor and sensory function at 48 hours post-SAH.<sup>[5][6][7]</sup> A higher score indicates better neurological function.

#### Scoring Categories (Total of 21 points):

- Spontaneous Activity (3 points): Observe the rat in its cage for 5 minutes.
  - 3: Normal, explores the cage.
  - 2: Reduced activity, some exploration.
  - 1: Moves only when stimulated.

- 0: No spontaneous movement.
- Symmetry of Limb Movement (3 points): Observe the rat's movement.
  - 3: Normal, symmetrical movement.
  - 2: Mild asymmetry.
  - 1: Clear limb preference or weakness.
  - 0: Circling or unable to move a limb.
- Forelimb Outstretching (3 points): Lift the rat by its tail.
  - 3: Both forelimbs extend symmetrically.
  - 2: One forelimb extends less than the other.
  - 1: One forelimb shows minimal extension.
  - 0: No forelimb extension.
- Climbing (3 points): Place the rat on a wire cage wall.
  - 3: Climbs normally.
  - 2: Impaired climbing, some difficulty.
  - 1: Unable to climb, holds on.
  - 0: Falls off.
- Body Proprioception (3 points): Gently push the rat sideways.
  - 3: Resists firmly.
  - 2: Resists with some difficulty.
  - 1: Minimal resistance.

- 0: Falls over without resistance.
- Response to Vibrissae Stimulation (3 points): Touch the vibrissae on each side.
  - 3: Symmetrical head turning.
  - 2: Asymmetrical or delayed response.
  - 1: Minimal or no response on one side.
  - 0: No response.
- Beam Walk (3 points): Have the rat traverse a narrow beam.
  - 3: Crosses without difficulty.
  - 2: Slips but recovers.
  - 1: Unable to cross, falls off.
  - 0: Does not attempt to cross.

## Intravital Microscopy for Leukocyte Trafficking

This protocol allows for the visualization and quantification of leukocyte adhesion and emigration in the pial venules.

### Materials:

- Fluorescent microscope with a water-immersion objective
- Cranial window preparation
- Fluorescently labeled leukocytes (e.g., Rhodamine 6G)

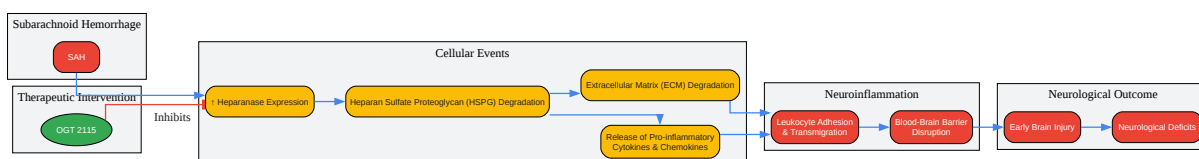
### Procedure:

- At 48 hours post-SAH, anesthetize the rat and perform a craniotomy to create a cranial window over the parietal cortex.

- Administer a fluorescent dye intravenously to label leukocytes.
- Position the animal under the microscope and identify pial venules.
- Record video sequences of leukocyte movement within the venules.
- Analyze the recordings to quantify the number of adherent and emigrated leukocytes.

## Visualizations

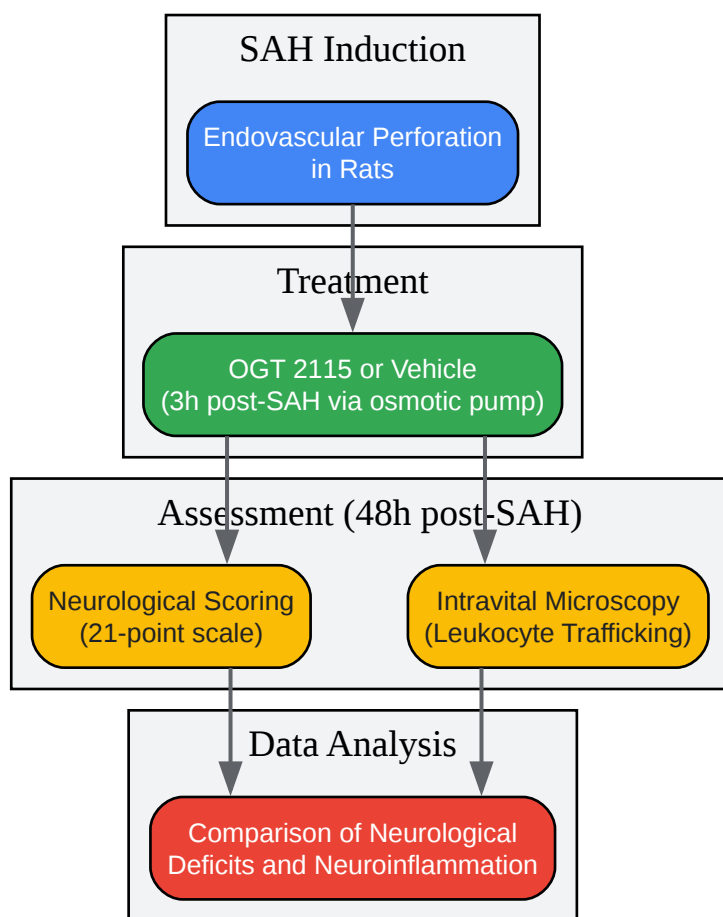
### Signaling Pathway of Heparanase in SAH-Induced Neuroinflammation



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Caption: Heparanase signaling in SAH neuroinflammation.

### Experimental Workflow for OGT 2115 Treatment in SAH Rat Model



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Caption: **OGT 2115** experimental workflow in SAH rats.

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